2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
“2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, thiazolylbenzamide ethers were synthesized from 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide and 2-hydroxy-5-(2-(phenylamino)-thiazol-4-yl)-benzamide with several α-halo-ketones by the Hantzsch reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1H-NMR spectrum, confirms that the 1,3-dipolar cycloaddition reaction has taken place .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Scientific Research Applications
Pharmacological Significance of Naphthalene and Thiazole Derivatives
Compounds containing naphthalene and thiazole structures have been extensively studied for their diverse pharmacological activities. Naphthalimides, for instance, are recognized for their broad therapeutic potential. These compounds have been investigated as anticancer, anti-inflammatory, antidepressant, antiprotozoal, and antiviral agents (Kamal et al., 2013). The planar tricyclic ring system of naphthalimide facilitates DNA intercalation, impacting cellular processes and showcasing the compound's versatility in drug design.
Benzothiazole derivatives, on the other hand, exhibit a wide range of biological activities including antimicrobial, analgesic, anti-inflammatory, and antitumor effects (Sumit et al., 2020). The benzothiazole scaffold serves as a core structure in many bioactive molecules, indicating its significance in medicinal chemistry.
Diagnostic and Therapeutic Research
Naphthalene and thiazole derivatives have also been employed in diagnostic and therapeutic research, particularly in the context of neurodegenerative diseases such as Alzheimer's. Amyloid imaging ligands containing these structures have been developed to measure amyloid plaques in vivo, offering insights into disease progression and facilitating early detection (Nordberg, 2007).
Corrosion Inhibition
Beyond pharmacological applications, thiazole derivatives, including those linked to naphthalene structures, have been studied for their role as corrosion inhibitors. These compounds form chelating complexes with metallic atoms, providing protection against corrosion in various metal/electrolyte systems (Verma et al., 2021). This illustrates the compound's utility in materials science and engineering.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide may also interact with various biological targets.
Mode of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Based on the properties of similar compounds, it can be inferred that this compound may have diverse biological activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
2-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-19-9-5-4-8-17(19)20(24)23-21-22-18(13-26-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGWYZYKHMQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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